An In-Depth Technical Guide to 6-(Methylamino)nicotinaldehyde: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 6-(Methylamino)nicotinaldehyde: A Versatile Scaffold for Drug Discovery
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
6-(Methylamino)nicotinaldehyde, with the CAS number 72087-21-9, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring with a methylamino group at the 6-position and a reactive aldehyde at the 3-position, provides a unique scaffold for the synthesis of a diverse array of complex molecules. The electron-donating nature of the methylamino group influences the reactivity of the pyridine ring and the aldehyde, making it a valuable intermediate for creating novel compounds with potential therapeutic applications.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-(Methylamino)nicotinaldehyde is crucial for its effective use in synthesis and drug design. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 72087-21-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| IUPAC Name | 6-(methylamino)pyridine-3-carbaldehyde | [2] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [4] |
Computed properties from PubChem are also available and provide further insights into the molecule's characteristics.[2]
Synthesis and Characterization
The synthesis of 6-(Methylamino)nicotinaldehyde is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinaldehyde, with methylamine. The synthesis of the precursor, 6-chloronicotinaldehyde, often involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.
Experimental Protocol: Synthesis of 6-(Methylamino)nicotinaldehyde
While a specific, detailed protocol for the synthesis of 6-(Methylamino)nicotinaldehyde is not extensively documented in publicly available literature, a general procedure based on the reactivity of related compounds can be proposed. The following is a representative, hypothetical protocol.
Step 1: Synthesis of 6-chloronicotinaldehyde (Precursor)
A common route to 6-chloronicotinaldehyde involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine. This can be achieved using various oxidizing agents, such as manganese dioxide or through a Swern oxidation.
Step 2: Synthesis of 6-(Methylamino)nicotinaldehyde
The conversion of 6-chloronicotinaldehyde to the target compound involves a nucleophilic aromatic substitution reaction with methylamine.
Materials:
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6-chloronicotinaldehyde
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Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
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A suitable solvent (e.g., ethanol, THF, or acetonitrile)
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A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if using a methylamine salt.
Procedure:
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Dissolve 6-chloronicotinaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Add an excess of methylamine solution to the reaction mixture. If using methylamine gas, bubble it through the solution. If using a methylamine salt, add the salt followed by the non-nucleophilic base.
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The reaction may be stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure.
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The crude product is then purified, for example, by column chromatography on silica gel, to yield pure 6-(Methylamino)nicotinaldehyde.
Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet in the range of 9-10 ppm), the aromatic protons on the pyridine ring, the N-H proton of the methylamino group (which may be a broad singlet), and the methyl protons (a singlet or a doublet depending on the coupling with the N-H proton, typically around 3 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde (in the range of 190-200 ppm), the carbons of the pyridine ring, and the methyl carbon of the methylamino group.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
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N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹.
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C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.
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C=N and C=C stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 136.15.
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of 6-(Methylamino)nicotinaldehyde, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential pharmacological activity. The pyridine core is a well-established privileged scaffold in drug discovery, appearing in numerous approved drugs.
Potential Synthetic Transformations and Therapeutic Targets
The aldehyde functionality serves as a versatile handle for various chemical transformations, including:
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Reductive Amination: To introduce further diversity and create more complex amine derivatives.
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Wittig Reaction: To form alkenes, which can be further functionalized.
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Knoevenagel Condensation: To synthesize α,β-unsaturated compounds.
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Oxidation: To form the corresponding carboxylic acid.
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Reduction: To form the corresponding alcohol.
Derivatives of 6-aminopyridine have shown a broad spectrum of biological activities, including anticonvulsant, antihistaminic, and sympathetic blocking activities.[5] This suggests that compounds synthesized from 6-(Methylamino)nicotinaldehyde could be explored for similar therapeutic applications.
While specific examples of bioactive molecules synthesized directly from 6-(Methylamino)nicotinaldehyde are not extensively reported in the literature, the general class of substituted pyridines is of great interest in drug discovery. For instance, pyridine derivatives are being investigated as inhibitors of various enzymes and as ligands for a range of receptors.
Logical Workflow for a Medicinal Chemist
A medicinal chemist could utilize 6-(Methylamino)nicotinaldehyde in a drug discovery program as illustrated in the following workflow:
Caption: A generalized workflow for utilizing 6-(Methylamino)nicotinaldehyde in a drug discovery pipeline.
Conclusion
6-(Methylamino)nicotinaldehyde is a valuable and versatile chemical intermediate with significant potential for the synthesis of novel, biologically active compounds. Its unique structural features provide a solid foundation for the development of new therapeutic agents. While detailed synthetic protocols and specific applications in the synthesis of known drugs are not yet widespread in the public domain, the fundamental reactivity of its functional groups and the established pharmacological importance of the pyridine scaffold make it a compound of high interest for researchers in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding to encourage and facilitate its use in the development of the next generation of therapeutics.
References
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PubChem. 6-(Methylamino)nicotinaldehyde. [Link]
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PubChem. 6-(Methylamino)nicotinaldehyde. [Link]
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International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review. [Link]
-
ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. [Link]
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MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. [Link]




